molecular formula C14H13BrO2 B1284287 2'-bromo-2,6-dimethoxy-1,1'-Biphenyl CAS No. 755017-61-9

2'-bromo-2,6-dimethoxy-1,1'-Biphenyl

Cat. No.: B1284287
CAS No.: 755017-61-9
M. Wt: 293.15 g/mol
InChI Key: PUOROVCYOTZRRV-UHFFFAOYSA-N
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Description

2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl is an organic compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 g/mol . It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl can be synthesized through several methods. One common method involves the bromination of 2,6-dimethoxybiphenyl using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions can convert them to hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted biphenyl derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

Scientific Research Applications

2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl involves its interaction with various molecular targets. In coupling reactions, it acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form biaryl products . The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl is unique due to the presence of both bromine and methoxy groups on the biphenyl core. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2-(2-bromophenyl)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-12-8-5-9-13(17-2)14(12)10-6-3-4-7-11(10)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOROVCYOTZRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584684
Record name 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755017-61-9
Record name 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Bromo-2,6-dimethoxybiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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